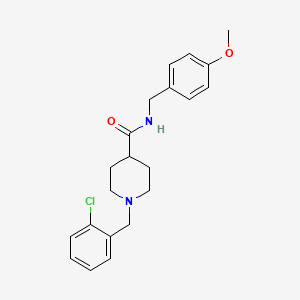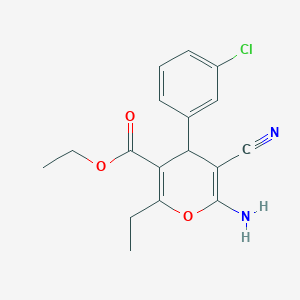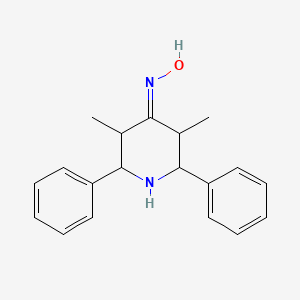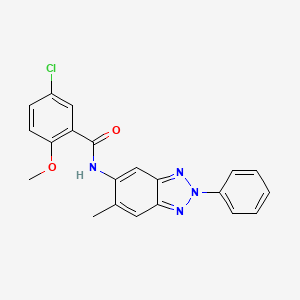
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine and is synthesized through a multistep process that involves the reaction of several reagents. In
Applications De Recherche Scientifique
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases. In the field of biochemistry, this compound has been studied for its potential as a chiral building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and neuroprotective effects through the modulation of several signaling pathways. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. It has also been found to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. It has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate in lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in animal studies. However, one of the limitations of using this compound is its high cost and complex synthesis method. This may limit its availability for use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate. One direction is to further explore its potential as an anti-inflammatory and neuroprotective agent. This may involve studying its effects on other signaling pathways and testing its efficacy in human clinical trials. Another direction is to explore its potential as a chiral building block in the synthesis of complex organic molecules. This may involve developing more efficient and cost-effective synthesis methods for this compound. Overall, the study of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has the potential to lead to the development of new therapeutic agents and advance the field of organic synthesis.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate involves the reaction of several reagents. The first step involves the reaction of 3-methylbenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(3-methylbenzoyl)glycine. The second step involves the reaction of N-(3-methylbenzoyl)glycine with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate.
Propriétés
IUPAC Name |
phenacyl 2-[(3-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-6-5-9-15(10-13)18(22)19-11-17(21)23-12-16(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKAVHBRLXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl 2-[(3-methylbenzoyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)


![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)


![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)